1-(1-(9H-Fluoren-2-YL)ethyl)hydrazine
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Overview
Description
1-(1-(9H-Fluoren-2-YL)ethyl)hydrazine is an organic compound with the molecular formula C15H16N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(9H-Fluoren-2-YL)ethyl)hydrazine typically involves the reaction of fluorenyl ketone with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1-(9H-Fluoren-2-YL)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: It can be reduced to form fluorenyl amines.
Substitution: The hydrazine group can be substituted with other functional groups to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl amines.
Substitution: Various fluorenyl derivatives depending on the substituent used.
Scientific Research Applications
1-(1-(9H-Fluoren-2-YL)ethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-(9H-Fluoren-2-YL)ethyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-(9H-Fluoren-9-ylidene)hydrazine: A similar compound with a different substitution pattern on the fluorenyl ring.
2-(9H-Fluoren-9-ylidene)hydrazine: Another derivative with potential biological activity.
Uniqueness
1-(1-(9H-Fluoren-2-YL)ethyl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1016681-64-3 |
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Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-(9H-fluoren-2-yl)ethylhydrazine |
InChI |
InChI=1S/C15H16N2/c1-10(17-16)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10,17H,9,16H2,1H3 |
InChI Key |
AGOBFZQLGJBPFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)NN |
Origin of Product |
United States |
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